molecular formula C27H22ClN3O2S B11450469 3-(4-chlorophenyl)-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-2,1-benzoxazole-5-carboxamide

Cat. No.: B11450469
M. Wt: 488.0 g/mol
InChI Key: OFSOBZHGFHOBAH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-2,1-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a thiazole ring, and various substituents including a chlorophenyl group and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The chlorophenyl and propan-2-ylphenyl groups are introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the propan-2-yl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or propan-2-yl groups.

    Reduction: Reduced forms of nitro or carbonyl groups.

    Substitution: Various substituted derivatives on the chlorophenyl ring.

Scientific Research Applications

3-(4-Chlorophenyl)-N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-2,1-benzoxazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which facilitate binding to biological macromolecules. The chlorophenyl and propan-2-ylphenyl groups can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Shares the chlorophenyl group but lacks the complex heterocyclic structure.

    (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone: Contains a chlorophenyl group and a different heterocyclic system.

Uniqueness

3-(4-Chlorophenyl)-N-(5-{[4-(Propan-2-yl)phenyl]methyl}-1,3-thiazol-2-yl)-2,1-benzoxazole-5-carboxamide is unique due to its combination of a benzoxazole core, a thiazole ring, and multiple substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H22ClN3O2S

Molecular Weight

488.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C27H22ClN3O2S/c1-16(2)18-5-3-17(4-6-18)13-22-15-29-27(34-22)30-26(32)20-9-12-24-23(14-20)25(33-31-24)19-7-10-21(28)11-8-19/h3-12,14-16H,13H2,1-2H3,(H,29,30,32)

InChI Key

OFSOBZHGFHOBAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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